4,6-Dichloro-2-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-5(3-10)6(8)2-7(9)11-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWFDJBNEJHPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Dichloro 2 Methylnicotinonitrile
Knoevenagel Condensation Routes
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. bhu.ac.inorganic-chemistry.org It involves the reaction of an active methylene (B1212753) compound, such as a derivative of acetonitrile (B52724), with a carbonyl compound like an aldehyde or ketone. bhu.ac.in This reaction can be a crucial step in constructing the backbone of the target nicotinonitrile. For example, a general approach to substituted nicotinonitriles involves the condensation of an aldehyde with ethyl cyanoacetate, followed by Michael addition and cyclization. chem-soc.siresearchgate.net A patent describes a method starting with (E)-4-(dimethylamino)but-3-en-2-one and malononitrile (B47326), which undergo a catalyzed condensation to form a cyano-substituted intermediate that is subsequently chlorinated. google.com These routes demonstrate the versatility of the Knoevenagel condensation in creating complex heterocyclic structures from simple, open-chain precursors. acs.orgacs.org
Table 2: Knoevenagel Condensation for Pyridine (B92270) Synthesis
| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Ethyl Cyanoacetate | Ammonium (B1175870) Acetate (B1210297) | Diaryl-3-cyano-1H-pyridinone | chem-soc.siresearchgate.net |
| 3-Bromopropenals | Benzoylacetonitriles | Copper catalyst, NH₄OAc, 120 °C | Disubstituted Nicotinonitrile | acs.org |
Cyclization Reactions
Following the initial condensation and addition steps, a cyclization reaction is necessary to form the pyridine ring. chem-soc.sinih.gov The open-chain intermediate, generated from the Knoevenagel condensation or a similar reaction, is designed to contain the necessary functional groups to facilitate this ring-closing step. acs.orgacs.org For instance, a common strategy involves the reaction of a 1,5-dicarbonyl compound equivalent with a nitrogen source, such as ammonium acetate, which drives the cyclization and subsequent aromatization to the pyridine ring. nih.gov In some methodologies, the cyclization is a 6π-azaelectrocyclization of an in-situ generated azatriene intermediate, which then aromatizes to form the final nicotinonitrile product. acs.orgacs.org This final cyclization step solidifies the heterocyclic core of the 4,6-dichloro-2-methylnicotinonitrile molecule before or during the chlorination process.
Preparation via Amine-Based Intermediates and Subsequent Chlorination
A significant synthetic route to this compound involves the construction of the substituted pyridine ring from acyclic precursors, utilizing an amine-based intermediate. One documented method starts with the Knoevenagel condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile. google.com This initial reaction forms an intermediate which then undergoes cyclization. The resulting dihydroxypyridine precursor is subsequently chlorinated to yield the final product.
Another approach involves starting from 4,6-dihydroxy-2-methylpyrimidine, which is obtained from the cyclization of acetamidine (B91507) hydrochloride and diethyl malonate. asianpubs.orggoogle.com This dihydroxy intermediate is then subjected to chlorination. While this route leads to a pyrimidine (B1678525) ring, similar chlorination principles are applied. For instance, thionyl chloride (SOCl₂) in acetonitrile or triphosgene (B27547) in dichloroethane are used as chlorinating agents to convert the dihydroxy compound into its dichloro derivative. google.comchemicalbook.com Although the core heterocycle is different, the strategy of chlorinating a dihydroxy precursor is a common theme.
Optimization of Synthetic Conditions and Process Development
The efficiency and industrial viability of synthesizing this compound hinge on the optimization of reaction conditions. Research has focused on improving yields and purity by systematically adjusting catalysts, reagents, and reaction parameters. google.com
For the initial condensation step, various catalysts have been explored to maximize yield and purity. Catalysts such as piperidine (B6355638), β-alanine, piperidine acetate, and β-alanine acetate have been tested, with β-alanine acetate being identified as a preferable option. google.com The choice of catalyst can significantly influence the reaction rate and the formation of byproducts.
| Step | Parameter | Condition/Reagent | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| Condensation | Catalyst | Piperidine Acetate | 75.5% Yield, 98.3% Purity (for intermediate) | google.com |
| β-Alanine Acetate | Preferred Catalyst | google.com | ||
| Chlorination | Chlorinating Agent | POCl₃ / PCl₅ Mixture | 62% Yield, 93% Purity | google.com |
| Thionyl Chloride / Acetonitrile | 94% Yield (for pyrimidine analog) | chemicalbook.com | ||
| Temperature | 80-110 °C | Optimal Range | google.com |
Regiospecificity and Stereoselectivity Considerations in Synthesis
Regioselectivity is a crucial consideration in the chemistry of this compound, particularly in reactions involving nucleophilic substitution. The two chlorine atoms at the C2 and C6 positions of the pyridine ring exhibit different reactivities. The reaction of 4-methyl-2,6-dichloronicotinonitrile with the malononitrile dimer in the presence of triethylamine (B128534) proceeds with high regioselectivity. researchgate.netresearchgate.net Nucleophilic substitution occurs preferentially at the C6 position, leaving the chlorine atom at the C2 position intact. researchgate.net This selectivity is attributed to the greater steric hindrance at the C2 position, which is flanked by the methyl group at C2 and the cyano group at C3, thus impeding the approach of bulky nucleophiles. researchgate.net
This differential reactivity allows for the selective functionalization of the pyridine ring, which is a powerful tool in synthetic organic chemistry. nih.gov Understanding the factors that control where a reaction takes place is fundamental to designing efficient synthetic routes. youtube.com
Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key concept in organic synthesis. mdpi.comkhanacademy.org While the synthesis of this compound itself does not inherently involve the creation of chiral centers from achiral precursors, stereochemical considerations become paramount when it is used as a substrate in subsequent reactions that may generate stereoisomers. For example, in cycloaddition reactions involving related substituted nitroalkenes, both regioselectivity and diastereoselectivity are determined by factors like secondary orbital interactions, which can favor a specific configuration in the product. mdpi.com Although direct stereoselective synthesis of this compound is not a primary focus in the cited literature, the principles of stereocontrol are essential for its downstream applications in constructing more complex, stereochemically-defined molecules. researchgate.netmdpi.com
| Reactant | Reagent | Position of Substitution | Reason for Selectivity | Reference |
|---|---|---|---|---|
| 4-Methyl-2,6-dichloronicotinonitrile | Malononitrile Dimer / Triethylamine | C6 | Greater steric hindrance at the C2 position | researchgate.net |
Chemical Reactivity and Transformational Pathways
Nucleophilic Aromatic Substitution Reactions
The pyridine (B92270) ring of 4,6-dichloro-2-methylnicotinonitrile is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms bearing the chlorine atoms. These reactions are a cornerstone of its chemistry, allowing for the introduction of a wide variety of functional groups.
In nucleophilic aromatic substitution reactions, the chlorine atom at the C-6 position is preferentially substituted over the chlorine at the C-2 position. researchgate.net This regioselectivity is a critical aspect of its reactivity. The preferential attack at the C-6 position is attributed to the greater steric hindrance at the C-2 position, which impedes the approach of nucleophiles. researchgate.net The attack of a nucleophile at the C-2 or C-4 (and by extension, C-6) positions in pyridine systems is generally favored because the resulting negatively charged intermediate can be stabilized by a resonance structure where the electronegative nitrogen atom bears the negative charge.
The reaction of this compound with carbon-based nucleophiles has been demonstrated, notably with the malononitrile (B47326) dimer (2-amino-1,1,3-tricyanopropene). This reaction proceeds regioselectively, with the malononitrile dimer displacing the chlorine atom exclusively at the C-6 position. researchgate.netresearchgate.net The reaction, typically carried out in the presence of a base like triethylamine (B128534), yields a triethylammonium (B8662869) salt of the substituted pyridine. researchgate.netresearchgate.net Products resulting from the substitution at the C-2 position are not observed. researchgate.net
Table 1: Reaction of this compound with Malononitrile Dimer
| Reactant 1 | Reactant 2 | Conditions | Product | Source(s) |
| This compound | Malononitrile dimer | Triethylamine (base), MeCN, heat | Triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methylpyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide | researchgate.netresearchgate.net |
Nitrogen nucleophiles, such as hydrazines and amines, readily react with this compound, again showing selectivity for the C-6 position. The reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 6-hydrazino-4-methyl-2-chloronicotinonitrile. This intermediate can then be reacted with 1,3-dicarbonyl compounds to synthesize 4-methyl-6-pyrazolyl-2-chloronicotinonitriles. researchgate.net
Further reactions with various hydrazines have been explored. Treatment of 4-methyl-6-pyrazolyl-2-chloronicotinonitriles with hydrazine and methylhydrazine leads to the formation of fused heterocyclic systems (see section 3.4). researchgate.net Interestingly, reactions involving 1,1-dimethylhydrazine (B165182) and ethylhydrazine (B1196685) result in the elimination of the alkyl substituent, also leading to the formation of 3-amino-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net
Table 2: Reactions of this compound with Nitrogen Nucleophiles
| Nucleophile | Intermediate Product | Final Product (after further reaction) | Source(s) |
| Hydrazine Hydrate | 6-Hydrazino-4-methyl-2-chloronicotinonitrile | 4-Methyl-6-pyrazolyl-2-chloronicotinonitriles | researchgate.net |
| Hydrazine / Methylhydrazine (on pyrazolyl intermediate) | N/A | 3-Amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines | researchgate.net |
| 1,1-Dimethylhydrazine / Ethylhydrazine (on pyrazolyl intermediate) | N/A | 3-Amino-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines (with alkyl elimination) | researchgate.net |
Derivatization and Functionalization of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis and reduction. libretexts.orgnumberanalytics.com
Hydrolysis : Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds first to an amide intermediate, which is then further hydrolyzed to a carboxylic acid. libretexts.orgopenstax.org Thus, hydrolysis of this compound would be expected to yield 4,6-dichloro-2-methylnicotinamide (B13664565) and subsequently 4,6-dichloro-2-methylnicotinic acid.
Reduction : The nitrile group can be reduced to a primary amine (-CH₂NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orgopenstax.orgchemguide.co.uk The reaction involves nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. chemguide.co.uk Alternatively, catalytic hydrogenation can also be employed to achieve this reduction. chemguide.co.uk Partial reduction to an aldehyde is also possible using specific reagents like diisobutylaluminium hydride (DIBALH). libretexts.org
Reactions Involving the Methyl Group
The methyl group at the C-2 position of the pyridine ring is activated and can participate in several reactions. wikipedia.org The acidity of the methyl protons is increased due to the electron-withdrawing nature of the pyridine nitrogen. vaia.com
Condensation Reactions : The activated methyl group can undergo condensation with aldehydes, such as benzaldehyde. vaia.commdpi.com This reaction typically requires a base to deprotonate the methyl group, forming a nucleophilic carbanion that then attacks the aldehyde carbonyl.
Oxidation : The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate. wikipedia.org This would convert this compound into 4,6-dichloropyridine-2,3-dicarboxylic acid, assuming the nitrile group is also hydrolyzed.
Annulation and Cyclocondensation Reactions for Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems through annulation and cyclocondensation reactions. A key example is the formation of the pyrazolo[3,4-b]pyridine scaffold. researchgate.net
As mentioned in section 3.1.3, the derivative 4-methyl-6-pyrazolyl-2-chloronicotinonitrile can undergo an intramolecular cyclization. When treated with hydrazine or methylhydrazine, the remaining chlorine atom at the C-2 position is displaced by one of the hydrazine's nitrogen atoms, and a subsequent reaction involving the nitrile group leads to the formation of a new five-membered ring fused to the pyridine core. This process results in the synthesis of 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net This transformation highlights the utility of the starting material in constructing complex polycyclic aromatic systems.
Derivatives and Structural Analogues of 4,6 Dichloro 2 Methylnicotinonitrile
Pyrazolo[3,4-b]pyridine Derivatives
Synthesis of O-Sulfonylated and N,O-Acylated Pyrazolopyridines
The synthesis of pyrazolo[3,4-b]pyridines from nicotinonitrile precursors is a well-established strategy in heterocyclic chemistry. These bicyclic systems are of significant interest due to their prevalence in biologically active compounds. nih.govresearchgate.net The general approach often involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent, or the reaction of a hydrazine (B178648) with a suitably functionalized pyridine (B92270). nih.govmdpi.com
While direct synthesis from 4,6-dichloro-2-methylnicotinonitrile is not extensively detailed in readily available literature, the formation of a pyrazolopyridin-3-ol intermediate from a related dichloronicotinonitrile derivative would be a logical first step. This intermediate would possess a hydroxyl group amenable to further functionalization.
O-Sulfonylation: The O-sulfonylation of a pyrazolopyridin-3-ol intermediate would introduce a sulfonyl group onto the oxygen atom. This transformation is typically achieved by reacting the hydroxyl group with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base such as pyridine or triethylamine (B128534). The resulting sulfonate ester is a good leaving group, which can be useful for subsequent nucleophilic substitution reactions.
N,O-Acylation: Acylation of pyrazolopyridin-3-ols can occur at both the nitrogen of the pyrazole (B372694) ring and the oxygen of the hydroxyl group. The reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), can lead to a mixture of N-acylated, O-acylated, and N,O-diacylated products. researchgate.net The regioselectivity of the acylation can often be controlled by the reaction conditions, including the choice of solvent and base. For instance, using a non-polar solvent might favor N-acylation, while a polar solvent could promote O-acylation. The use of a strong base like sodium hydride would deprotonate both the N-H and O-H groups, leading to di-acylation. researchgate.net
| Reagent | Product Type |
| Sulfonyl chloride (e.g., TsCl, MsCl) | O-Sulfonylated pyrazolopyridine |
| Acid chloride (e.g., AcCl, BzCl) | N- and/or O-Acylated pyrazolopyridine |
| Acid anhydride (e.g., Ac2O) | N- and/or O-Acylated pyrazolopyridine |
Thienylpyridyl-Containing Analogues
The synthesis of thieno[2,3-b]pyridines, a class of compounds with demonstrated biological activity, can be approached from dichlorinated pyridine precursors. mdpi.comresearchgate.netnih.gov The Gewald reaction is a common method for constructing the thiophene (B33073) ring, involving the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
A plausible synthetic route to a thienylpyridyl analogue from this compound would involve an initial nucleophilic substitution of one of the chlorine atoms with a thiol-containing nucleophile, followed by intramolecular cyclization to form the thiophene ring. Alternatively, a cross-coupling reaction, such as the Suzuki or Stille coupling, could be employed to introduce a thiophene moiety at one of the chloro-substituted positions.
Recent research has focused on the synthesis of various substituted thieno[2,3-b]pyridines, highlighting their potential as scaffolds for drug discovery. mdpi.comresearchgate.netnih.gov
Other Substituted Nicotinonitrile Frameworks
The reactivity of the chlorine atoms in this compound allows for the introduction of a wide range of substituents, leading to diverse nicotinonitrile frameworks. Nucleophilic aromatic substitution is a key reaction for modifying this scaffold. Various nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atoms, typically with regioselectivity influenced by the electronic and steric environment of the pyridine ring.
For instance, the reaction with malononitrile (B47326) dimer in the presence of a base has been shown to result in the regioselective substitution of the chlorine atom at the 6-position of 2,6-dichloro-4-methylnicotinonitrile (B1293653). This highlights the potential for selective functionalization of the dichlorinated pyridine core.
Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex substituted nicotinonitriles.
| Reaction Type | Reagents | Product |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted Nicotinonitriles |
| Gewald Reaction | Carbonyl compound, Activated nitrile, Sulfur, Base | Thieno[2,3-b]pyridines |
| Suzuki Coupling | Boronic acid, Palladium catalyst, Base | Aryl/Heteroaryl-substituted Nicotinonitriles |
| Stille Coupling | Organostannane, Palladium catalyst | Aryl/Heteroaryl-substituted Nicotinonitriles |
Advanced Spectroscopic Characterization Techniques in Structural Elucidation
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, scientists can calculate the precise location of each atom in the crystal lattice, as well as bond lengths and angles.
For 4,6-dichloro-2-methylnicotinonitrile, a successful X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine (B92270) ring, the precise bond lengths of the C-Cl, C-C, C-N, and C≡N bonds, and the bond angles within the molecule. This data is crucial for confirming the substitution pattern and understanding the electronic and steric effects of the chloro, methyl, and nitrile groups on the geometry of the pyridine ring. However, no published crystal structure for this compound could be located.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution google.com. It is based on the interaction of the magnetic properties of certain atomic nuclei with an external magnetic field google.com. For a molecule like this compound, ¹H and ¹³C NMR are the most relevant techniques.
Proton NMR provides information about the number of different types of hydrogen atoms (protons) in a molecule and their chemical environments. The spectrum would show distinct signals for the methyl group protons and the aromatic proton on the pyridine ring.
Chemical Shift (δ) : The position of a signal indicates the electronic environment of the protons. The single aromatic proton (H-5) would be expected to appear in the downfield region (typically δ 7.0-9.0 ppm for pyridines) due to the deshielding effect of the aromatic ring and the electron-withdrawing chloro and nitrile groups. The three protons of the methyl group (at position 2) would appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).
Integration : The area under each peak would be proportional to the number of protons it represents. The ratio of the integrals for the aromatic proton to the methyl protons would be 1:3.
Splitting Pattern : Since there are no adjacent protons to either the methyl group or the H-5 proton, both signals would be expected to appear as singlets.
No experimental ¹H NMR spectrum for this compound is available in the searched scientific literature.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
Expected Signals : The molecule has seven carbon atoms: six in the substituted pyridine ring and one in the nitrile group. This would result in seven distinct signals in the ¹³C NMR spectrum.
The carbon of the methyl group would appear at the highest field (lowest ppm value).
The carbons of the pyridine ring would appear in the aromatic region (typically δ 120-160 ppm). The carbons attached to the electronegative chlorine atoms (C-4 and C-6) and the nitrogen atom (C-2) would be shifted further downfield.
The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the δ 115-125 ppm range.
Specific chemical shift assignments require experimental data, which is currently unavailable for this compound. Predicted spectra or data for isomers like 2,4-dichloro-6-methylnicotinonitrile (B1588999) exist but are not directly applicable nih.gov.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
For this compound, the IR spectrum would be expected to show characteristic absorption bands:
C≡N Stretch : A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of a nitrile group.
C=C and C=N Stretching : Absorptions in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations of the pyridine ring.
C-H Stretching : Signals for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.
C-Cl Stretching : Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of carbon-chlorine bonds.
While IR spectra are available for related pyrimidine (B1678525) compounds, specific experimental IR data for this compound has not been found in the reviewed sources nih.gov.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and providing structural information based on fragmentation patterns.
Molecular Ion Peak (M⁺) : The molecular weight of this compound (C₇H₄Cl₂N₂) is approximately 187.03 g/mol chemscene.com. The mass spectrum would show a molecular ion peak at m/z corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion would appear as a cluster of peaks: (M)⁺ at m/z ≈186, (M+2)⁺ at m/z ≈188, and (M+4)⁺ at m/z ≈190, with relative intensities of approximately 9:6:1.
Fragmentation : The molecular ion can break apart into smaller, characteristic fragments. Common fragmentation pathways for this molecule might include the loss of a chlorine atom (-Cl), a methyl radical (-CH₃), or hydrogen cyanide (-HCN). Analyzing these fragments helps to piece together the molecular structure.
No experimental mass spectrometry data detailing the fragmentation pattern of this compound is publicly available.
Integration of Spectroscopic Data for Comprehensive Structural Assignment
The definitive structural elucidation of a compound like this compound relies on the synergistic integration of data from multiple spectroscopic techniques.
Mass Spectrometry would first establish the molecular weight and elemental composition (from high-resolution MS), with the isotopic pattern confirming the presence of two chlorine atoms.
Infrared Spectroscopy would identify key functional groups, most notably the nitrile (C≡N) and the aromatic ring.
NMR Spectroscopy (¹H and ¹³C) would then map out the carbon-hydrogen framework. ¹H NMR would confirm the presence and ratio of the methyl group and the lone aromatic proton. ¹³C NMR would account for all seven carbon atoms in their unique chemical environments.
X-ray Diffraction , if a suitable crystal can be grown, would provide the ultimate confirmation of the structure, offering precise bond lengths and angles that are consistent with the deductions from spectroscopic methods.
Without access to the actual experimental data for this compound, a comprehensive and validated structural assignment as outlined is not possible. The analysis remains theoretical, based on established principles of spectroscopic interpretation.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in elucidating various properties of 4,6-Dichloro-2-methylnicotinonitrile, from its three-dimensional shape to its electronic distribution and reactivity patterns. By modeling the electron density, DFT can provide a detailed picture of the molecule's fundamental chemical nature.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry represents the most probable conformation of the molecule in the gas phase.
The analysis would reveal critical bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine (B92270) ring and the orientation of the methyl and cyano groups relative to the ring are determined. The chlorine atoms, being bulky substituents, can influence the local geometry and potentially cause slight distortions from an ideal planar structure.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Illustrative Data)
| Parameter | Description | Illustrative Value |
|---|---|---|
| C-Cl Bond Length | The distance between a carbon atom of the pyridine ring and a chlorine atom. | This value would be calculated to determine the strength and nature of the carbon-chlorine bonds. |
| C-C Bond Length | The distances between adjacent carbon atoms within the pyridine ring. | Variations in these lengths would indicate the degree of aromaticity. |
-C≡N Bond Angle | The angle formed by the carbon of the pyridine ring, the carbon of the cyano group, and the nitrogen atom. | This is typically close to 180°, indicating a linear arrangement. | | Dihedral Angles | Angles defining the orientation of the methyl group relative to the pyridine ring. | These angles would reveal any steric hindrance between the methyl group and adjacent chlorine atom. |
This table is for illustrative purposes to show the type of data generated from geometry optimization.
Tautomers are structural isomers of a chemical compound that readily interconvert. While this compound is typically represented in its primary form, theoretical calculations can explore the possibility and stability of other tautomeric forms. For pyridine-containing molecules, tautomerism can sometimes involve the migration of a proton. ubc.ca DFT calculations can be used to optimize the geometry of potential tautomers and calculate their relative energies. researchgate.netnih.gov The tautomer with the lowest energy is considered the most stable and, therefore, the most abundant form under equilibrium conditions. For a molecule with the structure of this compound, significant stable tautomers are not expected, but a comprehensive theoretical study would confirm this by comparing the energies of any potential, less stable isomers.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It is plotted onto the electron density surface of the optimized molecular geometry. The MESP map uses a color scale to indicate different potential values:
Red: Regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like the nitrogen of the cyano and pyridine groups). These areas are susceptible to electrophilic attack.
Blue: Regions of positive electrostatic potential, usually found around hydrogen atoms or electron-deficient areas. These sites are prone to nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, the MESP map would likely show a significant negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group. The chlorine atoms would also exhibit negative potential. Conversely, positive potential would be concentrated on the hydrogen atoms of the methyl group and potentially on the carbon atoms attached to the electronegative chlorine and nitrile groups.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the electron donor. A molecule with a high-energy HOMO is more willing to donate electrons to an electrophile.
LUMO: This orbital acts as the electron acceptor. A molecule with a low-energy LUMO is more susceptible to accepting electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A small gap indicates that the molecule is more polarizable and reactive. mdpi.com
For this compound, FMO analysis would identify the spatial distribution of these orbitals. The HOMO is likely to be distributed over the electron-rich pyridine ring, while the LUMO may be concentrated on the pyridine ring and the electron-withdrawing cyano group. The calculated HOMO-LUMO gap would provide a quantitative measure of its expected reactivity.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Illustrative Data)
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A specific negative value would be calculated. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A specific, less negative or positive value would be calculated. |
This table is for illustrative purposes to show the type of data generated from FMO analysis.
In Silico Prediction of Reactivity and Regioselectivity
In silico methods are crucial for predicting how a molecule will react and at which specific site. ljmu.ac.uk For this compound, a key question is the regioselectivity of nucleophilic aromatic substitution. The pyridine ring contains two chlorine atoms at positions 4 and 6, which are potential leaving groups.
Computational models can predict the preferred site of attack by a nucleophile. This is often achieved by calculating the activation energies for the substitution at each position. The reaction pathway with the lower activation energy is the one that is kinetically favored. These predictions can be correlated with the MESP map and local reactivity descriptors derived from DFT, such as Fukui functions, which indicate the most electrophilic sites on the molecule. Studies on similar dichlorinated pyridines have shown that substitution can be highly regioselective. researchgate.net For instance, the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with a nucleophile has been observed to proceed with selective substitution at the 6-position, which was attributed to steric factors. researchgate.net A computational study on the 4,6-dichloro isomer would similarly elucidate the electronic and steric factors governing its reactivity.
Molecular Modeling for Conformational Landscape Exploration
While this compound has a relatively rigid pyridine core, the methyl group can rotate. Molecular modeling techniques can be used to explore the conformational landscape associated with this rotation. By systematically rotating the methyl group and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy barriers to rotation and identifies the most stable (lowest energy) rotational conformation. This type of analysis is important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor, where specific conformations may be favored.
Applications As a Key Synthetic Intermediate in Organic Synthesis
Precursor for Diverse Heterocyclic Compounds
4,6-Dichloro-2-methylnicotinonitrile is an important starting material for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net The chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic substitution, allowing for the construction of fused ring systems and other complex heterocycles. researchgate.net For instance, the related isomer 2,6-dichloro-4-methylnicotinonitrile (B1293653) undergoes regioselective nucleophilic substitution of the chlorine atom at position 6 when reacted with malononitrile (B47326) dimer in the presence of triethylamine (B128534). researchgate.netresearchgate.net This reaction leads to the formation of triethylammonium (B8662869) 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide, a complex salt that serves as a precursor for further heterocyclic transformations. researchgate.netresearchgate.net Such reactions are pivotal in creating novel heterocyclic systems, some of which are not previously described in the literature. researchgate.net The ability to selectively replace one chlorine atom over the other is crucial for building specific molecular frameworks. researchgate.net
Building Block in Agrochemical Development
Halogenated pyridines, including this compound, are recognized as valuable intermediates in the development of agrochemicals. researchgate.net The presence of reactive halogen atoms facilitates the synthesis of a broad spectrum of derivatives with potential applications in crop protection and management. ontosight.airesearchgate.net
Research has identified compounds derived from 2,6-dihalopyridines as promising candidates for insecticides, acaricides, and herbicides that exhibit low phytotoxicity. researchgate.net The core structure provided by dichloronicotinonitriles allows for the synthesis of active ingredients for pest and weed management. nbinno.com The versatility of the nitrile group further enhances its utility, as it can be converted into various other functional groups to fine-tune the biological activity of the final product. ontosight.ai
Derivatives of this compound have been explored as potential plant growth regulators (PGRs). researchgate.netresearchgate.net Plant growth regulators are chemicals used to modify plant development, such as suppressing shoot growth or increasing branching. ontario.ca For example, a series of 2,6-diazido-4-methylnicotinonitrile derivatives, synthesized from the corresponding dichloro-precursor, have been identified as prospective novel plant growth regulators. researchgate.netresearchgate.net These PGRs are part of a broader class of phytohormones that include auxins, gibberellins, and cytokinins, which control various physiological functions in plants. eagri.orgbyjus.com The synthetic auxins, such as 2,4-dichlorophenoxyacetic acid, are well-known for their role in controlling weeds. eagri.orgnih.gov
Table 1: Examples of Plant Growth Regulator Classes and Functions
| Regulator Class | Primary Function(s) | Example(s) |
| Auxins | Promote shoot elongation, root initiation, fruit development, and can act as herbicides at high concentrations. ontario.caeagri.orgbyjus.com | Indole-3-acetic acid (IAA), Naphthaleneacetic acid (NAA), 2,4-Dichlorophenoxyacetic acid (2,4-D). ontario.canih.gov |
| Gibberellins | Promote cell elongation, shoot growth, and regulate dormancy. ontario.cabyjus.com | Gibberellic acid (GA3). ontario.ca |
| Cytokinins | Promote cell division, shoot formation, and delay senescence. eagri.orgnih.govphytotechlab.com | Kinetin, Zeatin, 6-Benzylaminopurine. nih.gov |
| Ethylene | Promotes fruit ripening, senescence, and abscission. eagri.orgbyjus.com | Ethephon (releases ethylene). |
| Inhibitors | Inhibit growth and promote dormancy. eagri.orgbyjus.com | Abscisic acid (ABA). nih.gov |
Herbicide safeners are agrochemicals used to protect crop plants from herbicide injury without diminishing the herbicide's effectiveness against target weeds. mdpi.com Dichloroacetamide compounds are a significant class of safeners that protect crops like maize from thiocarbamate and chloroacetanilide herbicides. nih.gov These safeners are thought to work by enhancing the crop's ability to metabolize the herbicide, often by increasing the activity of enzymes like glutathione (B108866) S-transferases (GSTs). mdpi.comjircas.go.jp The chemical structure of this compound makes it a relevant intermediate for synthesizing compounds in this class. researchgate.net For instance, 2,6-dihalopyridines have been found to act as antidotes (safeners) for the herbicide 2,4-D. researchgate.net The use of safeners like benoxacor (B1667998) and dichlormid (B166021) is extensive, and they are critical components in many commercial herbicide formulations. nih.govresearchgate.net
Table 2: Research Findings on Dichloroacetamide Herbicide Safeners
| Safener | Herbicide Class Protected Against | Mechanism of Action | Crop |
| Benoxacor | Chloroacetamide (e.g., S-metolachlor) | Enhances herbicide metabolism in the crop. researchgate.net | Maize. researchgate.net |
| Dichlormid | Chloroacetamide, Thiocarbamate | Competitively binds to sites that also bind herbicides; enhances GST activity. mdpi.comnih.gov | Maize. nih.gov |
| Fenchlorazole-ethyl | Aryloxyphenoxypropionate (e.g., fenoxaprop-ethyl) | Stimulates detoxification of the herbicide in the crop. jircas.go.jp | Wheat. jircas.go.jp |
| Cloquintocet-mexyl | Aryloxyphenoxypropionate (e.g., clodinafop-propargyl) | Enhances metabolic pathways that detoxify the herbicide. jircas.go.jp | Wheat. jircas.go.jp |
Role in Pharmaceutical Compound Synthesis
The utility of this compound extends into the pharmaceutical industry, where it serves as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs). ontosight.ainbinno.com Its structural features are valuable for constructing the core of various therapeutic agents. nbinno.com A related compound, 4,6-dichloro-2-methylpyrimidine, is a known important intermediate in the synthesis of Dasatinib, a drug used to treat certain types of cancer. google.com
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached to create a library of compounds for drug discovery. Pyridine and its derivatives are common scaffolds found in many drugs. beilstein-journals.org this compound provides a robust scaffold for building new potential drug candidates. nbinno.com For example, the reaction of its isomer, 2,6-dichloro-4-methylnicotinonitrile, can lead to the formation of C3-substituted imidazo[1,2-a]pyridines, a heterocyclic moiety frequently found in medicinal chemistry leads and established drugs. researchgate.net The ability to synthesize a variety of substituted heterocycles from this starting material makes it a valuable tool for researchers developing new therapeutic agents. researchgate.net
Intermediate in the Preparation of Active Pharmaceutical Ingredients (APIs)
The molecular framework of this compound is a valuable precursor in the development of novel therapeutic agents. The reactivity of its chlorine and nitrile functional groups allows for the systematic construction of more complex molecules with potential biological activity.
One notable application is in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are investigated for their potential as kinase inhibitors for cancer therapy. For instance, a series of these derivatives were synthesized with the goal of inhibiting the PIM-1 kinase. In this process, a related aminonicotinonitrile is subjected to acylation or thioacylation, followed by intramolecular heterocyclization to form the desired pyrido[2,3-d]pyrimidine core. nih.gov Two compounds from this synthesis, specifically compounds 4 and 10 , demonstrated potent inhibition of the PIM-1 kinase with IC50 values of 11.4 nM and 17.2 nM, respectively. nih.gov Compound 4 also showed significant cytotoxicity against MCF-7 breast cancer cells and was found to induce apoptosis, highlighting the potential of this molecular scaffold in oncology. nih.gov
Similarly, other research has focused on creating pyridopyrimidine derivatives that act as EGFR inhibitors. nih.gov These studies, while not starting directly from this compound, utilize a similar substituted nicotinonitrile core (2-amino-6-(4-methoxyphenyl)-4-(4-(substituted)phenyl)nicotinonitrile) to build compounds that are evaluated for their effectiveness against cancer cell lines. nih.gov This demonstrates the utility of the underlying chemical structure in medicinal chemistry for generating libraries of compounds for screening.
Synthesis of Dye Intermediates
The structural characteristics of this compound make it a suitable precursor for dye intermediates, although direct public-domain examples of its use in specific, named commercial dyes are not extensively documented. The pyridine ring system is a known component in various classes of dyes, and the reactive chlorine atoms on the ring can be replaced by other functional groups (like amino or hydroxyl groups) through nucleophilic substitution reactions. These reactions can introduce or modify chromophores (the color-bearing parts of a molecule) and auxochromes (groups that modify the color).
The nitrile group (C≡N) can also be chemically transformed, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, further expanding the range of possible dye structures. These transformations allow for the fine-tuning of the electronic properties of the molecule, which in turn determines its color and fastness properties as a dye. While specific examples are proprietary or less-publicized, the fundamental reactivity of the compound supports its role as a versatile intermediate in the creation of novel colorants.
Creation of Novel Molecular Architectures and Materials
The application of this compound extends beyond pharmaceuticals and dyes into the realm of materials science and the construction of novel molecular architectures. The ability to selectively substitute the two chlorine atoms and modify the nitrile group allows this compound to act as a rigid building block or "scaffold" for creating larger, well-defined chemical structures.
This is exemplified in the synthesis of complex heterocyclic systems. For example, related dichloropyrimidine structures are used as starting points for creating more elaborate molecules. arkat-usa.org In one synthetic route, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) undergoes nucleophilic displacement of its chlorine atoms, followed by other transformations, to build more complex pyrimidine-based structures. arkat-usa.org This principle of using a di-chloro substituted heterocyclic core is directly applicable to this compound for creating unique molecular frameworks. These frameworks can be designed to have specific electronic, optical, or self-assembly properties, making them candidates for use in organic electronics, sensor technology, or as ligands in coordination chemistry.
Medicinal Chemistry Research: Scaffold Design and Biological Target Identification
Design Principles for Nicotinonitrile-Based Scaffolds in Medicinal Chemistry
The nicotinonitrile, or 3-cyanopyridine, nucleus is a well-established "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a wide range of biological targets. ekb.egresearchgate.net The core structure of 4,6-Dichloro-2-methylnicotinonitrile provides a rigid framework upon which medicinal chemists can build, modifying its properties to achieve desired therapeutic effects.
Many drugs containing nicotinonitrile derivatives are available on the market, such as milrinone (B1677136) and olprinone. ekb.eg Furthermore, numerous nicotinonitrile hybrids have been synthesized and have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, antiproliferative, antibacterial, and acetylcholinesterase inhibitory effects. ekb.eg
Strategies for Scaffold Diversification and Derivatization for Bioactivity
Starting from a core scaffold like this compound, medicinal chemists employ various strategies to create a library of diverse compounds for biological screening. These strategies are aimed at exploring the chemical space around the initial scaffold to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.
One common strategy is substituent modification . The chlorine atoms on the this compound ring are excellent leaving groups for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, ethers, and thioethers, at these positions. These new substituents can form additional interactions with the target protein, leading to improved binding affinity. For example, the introduction of different substituted phenoxyethylamino or pyridyloxyethylamino groups at the 2-position of a 3-cyano-4-methyl-6-(5-methyl-3-pyrazoloamino)-pyridine scaffold has been shown to create dual inhibitors of Aurora kinase and tubulin polymerization. ekb.eg
Scaffold hopping is another powerful technique where the core nicotinonitrile ring is replaced with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. dovepress.com This can lead to the discovery of novel chemotypes with improved properties, such as enhanced metabolic stability or reduced off-target effects.
Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. For instance, a carboxylic acid group might be replaced with a tetrazole to maintain acidic character while potentially improving oral bioavailability.
The table below illustrates hypothetical diversification strategies starting from this compound:
| Strategy | Modification on this compound | Potential New Functional Groups | Desired Outcome |
| Nucleophilic Substitution | Replacement of chlorine at C4 or C6 | Amines, Alcohols, Thiols | Introduce new hydrogen bond donors/acceptors, modulate solubility |
| Cross-Coupling Reactions | Suzuki, Buchwald-Hartwig, or Sonogashira coupling at C4 or C6 | Aryl groups, Heteroaryl groups, Alkynes | Explore new binding pockets, increase molecular complexity |
| Scaffold Hopping | Replacement of the dichloropyridine ring | Quinoline, Pyrimidine (B1678525), Thienopyridine | Discover novel intellectual property, improve drug-like properties |
| Bioisosteric Replacement | Modification of the nitrile group | Tetrazole, Carboxamide | Enhance metabolic stability, improve pharmacokinetic parameters |
Pre-clinical Target Identification Methodologies for Derivatives
Once a library of derivatives from a scaffold like this compound is synthesized, a crucial step is to identify their specific biological targets to understand their mechanism of action. This process, often referred to as target deconvolution, is critical for further drug development. nih.govnih.gov Several powerful methodologies are employed in the pre-clinical setting for this purpose.
Direct Biochemical Affinity Purification Approaches
This classical method relies on the specific binding interaction between a small molecule and its protein target. nih.gov In this approach, a derivative of this compound would be chemically modified to include a linker and an affinity tag, such as biotin. This "bait" molecule is then immobilized on a solid support, like agarose (B213101) or magnetic beads. nih.gov A cell lysate or tissue extract is passed over this support, and the protein that specifically binds to the immobilized compound is captured. researchgate.netresearchgate.net After washing away non-specifically bound proteins, the target protein is eluted and identified using techniques like mass spectrometry. nih.gov
A significant advantage of this method is the direct physical isolation of the binding partner. However, challenges include the potential for the chemical modification to interfere with the compound's binding to its target and the possibility of identifying non-specific binders. nih.gov
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govuniversiteitleiden.nl These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment. researchgate.net
In a competitive ABPP experiment, a cell lysate or live cells are pre-incubated with a derivative of this compound. Subsequently, a broad-spectrum activity-based probe that targets a specific enzyme class (e.g., kinases, proteases) is added. If the test compound binds to a particular enzyme, it will block the binding of the activity-based probe. By comparing the protein labeling profiles of treated and untreated samples using mass spectrometry, the specific enzyme targets of the compound can be identified by the reduction in probe labeling. frontiersin.org This method provides valuable information about the compound's selectivity across an entire enzyme family and does not require chemical modification of the drug itself. frontiersin.org
Compound-Centric Chemical Proteomics (CCCP)
CCCP is a broader term that encompasses various chemical proteomics strategies, including affinity purification, to identify the targets of bioactive compounds. nih.govazolifesciences.com Unlike ABPP, which focuses on the functional state of enzymes, CCCP aims to identify any protein that physically interacts with the small molecule. nih.gov This is often achieved by creating a probe from the compound of interest, similar to the direct biochemical affinity purification approach. azolifesciences.com The probe is then used to "pull down" its binding partners from a complex protein mixture for identification by mass spectrometry. nih.gov This method is particularly useful for identifying targets of compounds with unknown mechanisms of action. azolifesciences.com
Genetic Interaction and Genomic Approaches
Genetic screening methods offer an indirect yet powerful way to infer a drug's target by observing how the genetic makeup of a cell influences its response to the compound. nih.gov For instance, a genome-wide screen using CRISPR-Cas9 technology can be performed to systematically knock out every gene in a cell line. editco.bioebi.ac.uk These knockout cell lines are then treated with a derivative of this compound. If a particular gene knockout results in increased or decreased sensitivity to the compound, it suggests that the protein encoded by that gene is involved in the drug's mechanism of action, and could be the direct target or part of the target pathway. singerinstruments.comdrughunter.com This approach is unbiased and can reveal not only the primary target but also genes involved in resistance or sensitivity to the drug. nih.gov
Pre-clinical Target Validation Techniques
Information regarding the pre-clinical validation of biological targets for this compound is not available in the public domain. The following subsections, which represent standard techniques in pre-clinical research, yielded no specific results for this compound.
Functional Assays in Cell-Based Models
There are no published reports of functional assays in cell-based models to elucidate the mechanism of action or identify the biological targets of this compound. Such assays are critical for understanding how a compound affects cellular pathways and for validating its therapeutic potential. Research on other substituted pyridine (B92270) derivatives has shown a range of biological activities, including antimicrobial and anticancer effects, which were determined using various cell-based assays. nih.govnih.govmdpi.com
Expression Profiling and Subcellular Localization Studies
No studies on the expression profiling or subcellular localization of molecular targets affected by this compound have been documented. These investigations are vital for confirming target engagement and understanding the downstream biological consequences of a compound's activity within the cell.
Biomarker Identification in Pre-clinical Settings
The identification of pre-clinical biomarkers to monitor the efficacy or safety of this compound has not been reported. Biomarker studies are essential for translational research, providing measurable indicators of a drug's effect in pre-clinical models that can potentially be used in later clinical stages.
Mechanistic Insights into Pre Clinical Biological Activities of Derivatives
Elucidation of Molecular Mechanisms for Plant Growth Regulation
Derivatives of 4,6-dichloro-2-methylnicotinonitrile have emerged as promising candidates for plant growth regulators. researchgate.netresearchgate.net Specifically, the synthesis of 2,6-diazido-4-methylnicotinonitrile derivatives from the parent compound has led to the identification of effective growth regulators for crops such as wheat in field studies. researchgate.netresearchgate.net
The precise molecular mechanisms by which these nicotinonitrile derivatives regulate plant growth are not yet fully elucidated but are thought to involve interference with key phytohormone pathways. Plant growth regulators often function by mimicking or antagonizing the effects of natural plant hormones such as auxins, gibberellins, and abscisic acid, which control processes like cell division, elongation, and differentiation. mdpi.com For instance, indoleacetic acid (IAA), a natural auxin, promotes plant growth and can increase sugar accumulation and photosynthetic rates. mdpi.com Gibberellic acid (GA3) is crucial for seed germination, cell division, and root growth, and also plays a role in plant defense by mitigating oxidative stress. mdpi.com
The activity of this compound derivatives may stem from their ability to interact with the receptors of these hormones or to modulate their synthesis and signaling pathways, leading to altered growth patterns. Phenolic compounds, which are secondary metabolites in plants, are known for their role in stress tolerance and defense mechanisms, and their production can be influenced by phytohormones. researchgate.net It is plausible that nicotinonitrile-based regulators could influence the biosynthesis of such protective compounds.
Investigation of Receptor Binding and Enzyme Inhibition Mechanisms (Pre-clinical)
The biological activities of nicotinonitrile derivatives are often predicated on their ability to bind to specific receptors and inhibit enzymes. While direct receptor binding and enzyme inhibition data for this compound is scarce, the broader class of cyanopyridine and nicotinonitrile compounds has been shown to interact with a variety of biological targets. nih.gov
Receptor Binding:
Enzyme-linked receptors, a major class of drug targets, are involved in cellular processes like growth and proliferation. sinobiological.com These receptors, which include receptor tyrosine kinases and serine/threonine kinases, are activated by the binding of signaling molecules to their extracellular domains, triggering an intracellular enzymatic response. nih.gov It is conceivable that nicotinonitrile derivatives could act as ligands for such receptors, either as agonists that activate them or as antagonists that block the binding of their natural ligands. youtube.com The structural features of this compound, including its chlorine substituents and nitrile group, could facilitate interactions with the binding pockets of various receptors.
Enzyme Inhibition:
Nicotinonitrile derivatives have been recognized for their enzyme inhibitory potential. nih.gov For example, they are explored as kinase inhibitors, which are crucial in cancer therapy for their ability to block the signaling pathways that drive tumor growth. nih.gov The mechanism of inhibition can be competitive, where the compound vies with the natural substrate for the enzyme's active site, or allosteric, where it binds to a different site and induces a conformational change that inactivates the enzyme. youtube.com The reactivity of the chloro- and nitrile- groups on the pyridine (B92270) ring of this compound could allow for covalent or non-covalent interactions with key amino acid residues in the active or allosteric sites of target enzymes.
Studies on Cellular Pathways Modulated by Nicotinonitrile Derivatives
The diverse biological effects of nicotinonitrile derivatives, including anticancer and antimicrobial activities, suggest their involvement in multiple cellular pathways. nih.govresearchgate.net The modulation of these pathways is a key aspect of their pre-clinical characterization.
For instance, the anticancer potential of cyanopyridine derivatives often stems from their ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit cell cycle progression. nih.gov This could be achieved by modulating signaling cascades such as the MAP kinase pathway or by interfering with the function of proteins that regulate cell division.
In the context of antimicrobial activity, these compounds might disrupt microbial cell wall synthesis, interfere with essential metabolic pathways, or inhibit enzymes that are vital for the pathogen's survival. researchgate.net The specific pathways affected would depend on the microbial species and the chemical structure of the nicotinonitrile derivative.
Furthermore, some nicotinonitrile derivatives exhibit antioxidant properties, which implies an interaction with cellular pathways related to oxidative stress. eurjchem.com They might achieve this by directly scavenging reactive oxygen species (ROS) or by upregulating the expression of antioxidant enzymes.
Structure-Activity Relationships in Pre-clinical Contexts
The biological activity of nicotinonitrile derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for a compound's effects and to guide the design of more potent and selective analogs.
The synthesis of various derivatives from this compound provides a platform for SAR exploration. For example, the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with malononitrile (B47326) dimer leads to the regioselective substitution of the chlorine atom at position 6. researchgate.net This indicates that the two chlorine atoms on the pyridine ring have different reactivities, which can be exploited to generate a diverse library of compounds. The steric hindrance at the C2 position appears to influence the site of nucleophilic attack. researchgate.net
SAR studies on related nicotinonitrile compounds have revealed key structural determinants for their biological activity. For instance, the nature and position of substituents on the pyridine ring can significantly impact cytotoxicity and antioxidant capacity. eurjchem.com The introduction of different aryl groups at various positions on the nicotinonitrile scaffold has been shown to modulate the biological profile of the resulting compounds. eurjchem.com
The data in the table below, derived from studies on various nicotinonitrile derivatives, illustrates the impact of structural modifications on biological activity.
| Compound Class | Modification | Observed Pre-clinical Activity | Reference |
| 2,6-diazido-4-methylnicotinonitrile derivatives | Replacement of chloro groups with azido (B1232118) groups | Plant growth regulation (wheat) | researchgate.netresearchgate.net |
| 1,3-phenylene-bis-nicotinonitrile derivatives | Dimerization of nicotinonitrile units | Antimicrobial and antibiofilm activity | researchgate.net |
| Thienylpyridyl- and thioether-containing acetamides | Introduction of thienyl and thioether moieties | Pesticidal activity | mdpi.com |
| 4-Aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile | Addition of aryl and oxopropoxy groups | Antioxidant and biological activity | eurjchem.com |
| N6 derivatives of 8-azapurine | Synthesized from 4,6-dichloropyrimidine | Antiplatelet activity | nih.gov |
This interactive table allows for the exploration of how different chemical modifications to the core nicotinonitrile structure can lead to a range of pre-clinical biological activities.
Q & A
Q. What are the established synthetic routes for 4,6-dichloro-2-methylnicotinonitrile, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via nucleophilic substitution reactions, such as the treatment of 2,5-dibromo-4,6-dimethylnicotinonitrile with potassium thiocyanate under controlled temperature and solvent conditions . Optimization involves adjusting stoichiometry, reaction time (e.g., reflux duration), and purification methods (e.g., recrystallization or column chromatography). Monitoring via TLC or HPLC ensures intermediate purity. For derivatives like 4,6-dimethyl-2-(alkylthio)nicotinamide, acid-catalyzed hydrolysis at 60–80°C yields amide products with >85% efficiency .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : H/C NMR identifies substituent positions (e.g., methyl groups at C2 and C6, chloro at C4/C6) and nitrile functionality.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and planarity of the pyridine ring .
Q. What safety protocols are critical when handling this compound in the laboratory?
Use NIOSH/CEN-certified PPE: nitrile gloves, lab coat, and P95 respirators for airborne particulates. Work in a fume hood to prevent inhalation. Avoid water contamination due to potential hydrolysis; dispose of waste via halogenated organic solvent disposal protocols. Toxicity data for analogous nitriles (e.g., acute oral LD50 >500 mg/kg in rats) suggest stringent exposure controls .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
DFT calculations (e.g., B3LYP functional with 6-31G* basis set) predict electrophilic regions (e.g., nitrile carbon) and HOMO/LUMO gaps. Exact-exchange terms improve accuracy for thermochemical properties like atomization energy (average error ±2.4 kcal/mol) . Applications include modeling nucleophilic attack sites for derivatization or predicting regioselectivity in cross-coupling reactions.
Q. What strategies resolve contradictions in experimental vs. computational data for reaction mechanisms involving this compound?
For discrepancies in reaction kinetics (e.g., unexpected byproducts), combine:
- Isotopic labeling : Track substituent migration using deuterated analogs.
- Mechanistic probes : Introduce radical scavengers or pH buffers to isolate pathways.
- DFT-MD simulations : Compare energy barriers for proposed intermediates .
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
- Thioalkylation : Introduce alkylthio groups at C2 to improve lipophilicity (LogP ~2.6) and CYP450 inhibition .
- Hydrolysis : Convert nitrile to amide for hydrogen-bonding interactions in enzyme binding pockets .
- Halogen substitution : Replace Cl with F alters electronic effects without steric bulk, optimizing pharmacokinetics (e.g., BBB permeability) .
Q. What methodologies quantify environmental persistence and degradation pathways of this compound?
- GC-MS : Detect degradation products (e.g., chlorinated pyridines) in soil/water matrices.
- Photolysis studies : Expose to UV light (254 nm) to assess half-life and identify radicals via ESR.
- QSAR models : Predict biodegradability using topological polar surface area (TPSA ~36.7 Ų) and LogS (-3.3) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
